3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
Description
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is a heterocyclic compound that integrates multiple functional groups, including a furan ring, an oxadiazole ring, and a quinoline moiety
Properties
IUPAC Name |
3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c1-9-4-5-10-8-11(15(20)17-12(10)7-9)14-18-16(22-19-14)13-3-2-6-21-13/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFWDVPQTVCWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which then cyclizes to form the oxadiazole ring.
Coupling with Quinoline: The final step involves coupling the furan-oxadiazole intermediate with a quinoline derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into an amine derivative.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria .
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary research suggests that it can induce apoptosis in cancer cells by interacting with specific molecular targets .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism by which 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol exerts its effects involves multiple pathways:
Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and interferes with DNA replication.
Anticancer Action: It induces apoptosis through the activation of caspases and the inhibition of key signaling pathways such as PI3K/Akt.
Comparison with Similar Compounds
Similar Compounds
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-quinolin-2-ol: Lacks the methyl group at the 7-position, which may affect its biological activity.
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-chloroquinolin-2-ol: The chlorine substituent can enhance its antimicrobial properties.
Uniqueness
The presence of the methyl group at the 7-position in 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is unique and contributes to its distinct biological activities. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
